N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
HMS3554I17 is primarily a Dipeptidyl peptidase 4 (DPP-4) inhibitor . DPP-4 is an enzyme responsible for the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a DPP-4 inhibitor, HMS3554I17 works by blocking the action of DPP-4 . This leads to an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by HMS3554I17 is the incretin pathway . By inhibiting DPP-4, HMS3554I17 increases the levels of incretin hormones, leading to a series of downstream effects that ultimately result in the reduction of blood glucose levels .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration, considering the phases of absorption, distribution, metabolism, and excretion
Result of Action
The primary result of HMS3554I17’s action is the reduction of blood glucose levels . By increasing the levels of incretin hormones, HMS3554I17 promotes insulin secretion, inhibits glucagon release, slows gastric emptying, and ultimately reduces blood glucose levels .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c23-16(21-13-1-2-14-15(11-13)25-8-7-24-14)12-27-18-17(19-3-4-20-18)22-5-9-26-10-6-22/h1-4,11H,5-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGIORLZUNEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.